molecular formula C8H9Cl2NO2S B3306640 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide CAS No. 928928-75-0

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide

Cat. No. B3306640
CAS RN: 928928-75-0
M. Wt: 254.13 g/mol
InChI Key: YQWGPUDGILBZSW-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide, also known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the biosynthesis of folic acid. This, in turn, leads to the inhibition of DNA synthesis and cell growth.
Biochemical and Physiological Effects
1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to have antiviral activity against herpes simplex virus type 1. 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide in lab experiments is its wide range of potential applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities, making it a versatile tool for scientific research. However, one of the limitations of using 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide is its potential toxicity. It is important to use caution when handling 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide and to follow proper safety protocols.

Future Directions

There are many potential future directions for research on 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide. One area of interest is the development of new derivatives of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide that exhibit enhanced activity against specific targets. Another area of interest is the investigation of the potential use of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide and its potential applications in biological systems.
Conclusion
In conclusion, 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide, or 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities and has potential as a tool for studying the role of sulfonamides in biological systems. While there are limitations to using 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide in lab experiments, its wide range of potential applications makes it a valuable tool for scientific research.

Scientific Research Applications

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. 1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide has also been shown to have potential as a tool for studying the role of sulfonamides in biological systems.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGPUDGILBZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorophenyl)-N-methylmethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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